molecular formula C10H11BrN2O4 B8492391 (3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

(3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

Cat. No.: B8492391
M. Wt: 303.11 g/mol
InChI Key: PUNLQSYVPIBEKZ-UHFFFAOYSA-N
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Description

(3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H11BrN2O4 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrN2O4

Molecular Weight

303.11 g/mol

IUPAC Name

ethyl 2-(3-bromo-2-nitroanilino)acetate

InChI

InChI=1S/C10H11BrN2O4/c1-2-17-9(14)6-12-8-5-3-4-7(11)10(8)13(15)16/h3-5,12H,2,6H2,1H3

InChI Key

PUNLQSYVPIBEKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C(=CC=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.90 g (69.6 mmol) ethylglycinate hydrochloride are suspended under argon in 100 mL of dry DMA. 24.3 mL (139 mmol) diisopropylethylamine and 10.21 g (46.4 mmol) of 2-bromo-6-fluoronitrobenzene are then added at RT. The orange solution is then heated to 80° C. for 16 h. After cooling, the reaction mixture is poured onto iced-cold water and the suspension is collected by filtration to afford, after drying in HV at 50° C., the title compound as a dark orange solid, which is used in the next step without further purification.
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9.9 g
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reactant
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24.3 mL
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reactant
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10.21 g
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reactant
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0 (± 1) mol
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-3-fluoro-2-nitrobenzene (10.25 g, 46.6 mmol; Ark Pharm, Inc., Libertyville, Ill.), ethyl 2-aminoacetate hydrochloride (6.50 g, 46.6 mmol; Aldrich), and N-ethyl-N-isopropylpropan-2-amine (24.35 ml, 140 mmol) in DMA (116 ml) was heated to 80° C. for 5 h. The mixture was diluted with DCM (400 ml), added to a separatory funnel, and washed with water (4×200 ml) before the organic layer was separated, dried over Na2SO4, and concentrated to give ethyl 2-((3-bromo-2-nitrophenyl)amino)acetate (210b, >99% yield) as a yellow oil (contaminated with DMA). MS (ESI, pos. ion) m/z: 303.0/305.0 (M+1).
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0 (± 1) mol
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solvent
Reaction Step One
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10.25 g
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6.5 g
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reactant
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24.35 mL
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reactant
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116 mL
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solvent
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400 mL
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solvent
Reaction Step Three

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